molecular formula C7H6BrN3S B3030320 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine CAS No. 887475-71-0

6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Cat. No. B3030320
M. Wt: 244.11
InChI Key: HWUMJZFDFAFXKB-UHFFFAOYSA-N
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Patent
US09199999B2

Procedure details

To a stirred suspension of 489 g (1766 mmol) 6,8-dibromo-imidazo[1,2-a]pyrazine which was prepared according to a procedure described in the Journal of Medicinal Chemistry, 1984, vol. 27, #2, p. 206-212 in 2.9 L methanol at −20° C. was dropwise added a solution of 225 g sodium methanethiolate in 800 mL water. After stirring overnight, the clear solution was poured into 30 L water, the precipitate was filtered, washed with water and dried in vaccuo to yield 301 g (70%) of the title compound.
Quantity
489 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Quantity
2.9 L
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 L
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4](Br)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[CH3:12][S-:13].[Na+]>CO.O>[Br:1][C:2]1[N:3]=[C:4]([S:13][CH3:12])[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
489 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Step Two
Name
Quantity
225 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
2.9 L
Type
solvent
Smiles
CO
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vaccuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=CN2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 301 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.